Lipophilicity (XLogP3) Comparison: 6-Bromo-3-methylpyridine-2-carboxylic Acid vs. Unsubstituted Picolinic Acid
The target compound exhibits a computed XLogP3 value of 2.1 , reflecting the combined hydrophobic contributions of the 6-bromo and 3-methyl substituents. In contrast, unsubstituted picolinic acid (pyridine-2-carboxylic acid) has a reported logP of approximately -0.2 to 0.3 [1]. This approximately 100-fold difference in theoretical partition coefficient translates to markedly higher membrane permeability and altered tissue distribution characteristics for the bromo-methyl derivative. For procurement decisions, this lipophilicity difference dictates that the target compound requires different formulation strategies and exhibits distinct solubility behavior compared to non-halogenated picolinic acid building blocks.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | Unsubstituted picolinic acid: logP ≈ -0.2 to 0.3 |
| Quantified Difference | ΔXLogP3 ≈ +1.8 to +2.3 (approximately 100-fold higher theoretical partition coefficient) |
| Conditions | Computed XLogP3 value for target compound; literature logP range for unsubstituted picolinic acid |
Why This Matters
Lipophilicity directly governs membrane permeability, solubility profile, and formulation requirements, making this quantitative difference critical for selecting the appropriate building block for drug discovery programs targeting intracellular or CNS applications.
- [1] PubChem. Picolinic acid (Compound Summary). LogP Values. View Source
